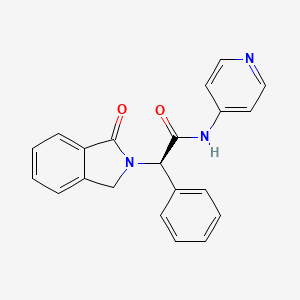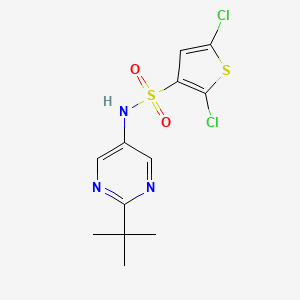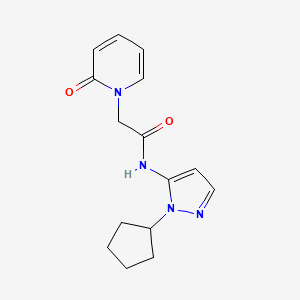![molecular formula C16H17NO5S B7646782 2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Additionally, this compound has been found to modulate the activity of several ion channels in cells, including the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and PPARγ, this compound has been shown to modulate the activity of several other enzymes and receptors in cells. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of several neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid in lab experiments is that it is readily available and relatively inexpensive. Additionally, this compound has been well-studied, and its properties and effects are well-documented in the scientific literature. However, there are also limitations to using this compound in lab experiments. For example, this compound has been found to have low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer, neurological disorders, and immunological disorders. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the regulation of key enzymes and receptors in cells. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, including its effects on ion channels and neurotransmitter receptors. Overall, this compound is a promising compound that has the potential to contribute to a wide range of scientific research areas.
Synthesis Methods
The synthesis of 2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid involves the reaction of 4-(3-methylphenylsulfamoyl)phenol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Scientific Research Applications
2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to modulate the immune response, making it a potential candidate for the development of immunomodulatory drugs.
properties
IUPAC Name |
2-[4-[methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-4-3-5-13(10-12)17(2)23(20,21)15-8-6-14(7-9-15)22-11-16(18)19/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXGJPGECBDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)

![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)

